

Azaphen dihydrochloride monohydrate CAS number and chemical properties

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Compound of Interest

Compound Name: *Azaphen dihydrochloride monohydrate*

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Azaphen Dihydrochloride Monohydrate: A Technical Guide

CAS Number: 63302-99-8

This technical guide provides an in-depth overview of **Azaphen dihydrochloride monohydrate**, a tricyclic antidepressant compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analysis, and mechanism of action.

Chemical and Physical Properties

Azaphen dihydrochloride monohydrate, also known as Pipofezine dihydrochloride monohydrate, is a potent inhibitor of the serotonin reuptake transporter.^{[1][2]} Its key chemical and physical properties are summarized below.

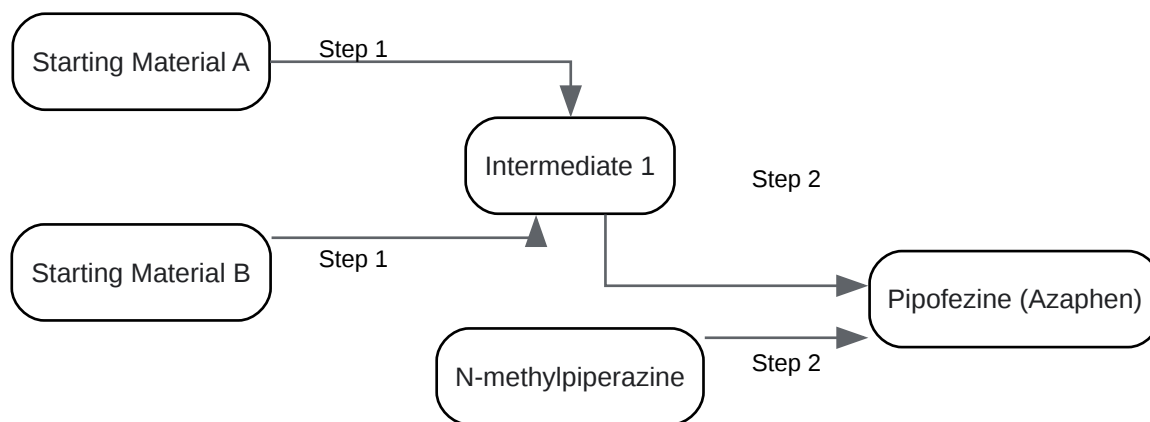
Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₂₃ Cl ₂ N ₅ O ₂	[3]
Molecular Weight	388.29 g/mol	[3]
Appearance	Solid powder	[4]
Purity	>98%	[4]
Solubility	DMSO: 10 mM PBS: 50 mg/mL (with sonication) Water: Soluble	[5]
Melting Point	Not explicitly reported for the monohydrate. The dihydrochloride salt of the parent compound, Pipofezine, is a solid. The melting point of piperazine dihydrochloride is reported to be 318-320 °C with decomposition.	[6][7]
pKa	Not explicitly reported. The pKa values for the two nitrogen atoms in the parent piperazine ring are typically around 5.3-5.7 and 9.7-9.8. Potentiometric titration is a standard method for experimental determination.	[8]

Synthesis and Purification

The synthesis of Azaphen (Pipofezine) has been described in the chemical literature. The following outlines a general synthetic approach, followed by a procedure for its conversion to the dihydrochloride monohydrate salt.

Synthesis of Pipofezine (Azaphen Base)

A plausible synthesis route for Pipofezine is depicted below. This multi-step synthesis involves the formation of a key intermediate followed by the introduction of the N-methylpiperazine moiety.^[9]



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A generalized synthetic workflow for Pipofezine.

Experimental Protocol (General)

A detailed, step-by-step protocol for the synthesis of Pipofezine is proprietary and not publicly available in full detail. However, based on related syntheses of similar heterocyclic compounds, a general approach would involve:

- **Formation of the Tricyclic Core:** This would likely involve the condensation of a substituted aminophenol with a dihalopyridazine derivative. The reaction conditions would typically involve a suitable solvent and a base to facilitate the cyclization.
- **Introduction of the Piperazine Moiety:** The resulting tricyclic intermediate would then be reacted with N-methylpiperazine. This is a nucleophilic substitution reaction, often carried out in a polar aprotic solvent at an elevated temperature.
- **Work-up and Isolation:** The crude product would be isolated by extraction and purified by column chromatography.

Preparation of Azaphen Dihydrochloride Monohydrate

The free base, Pipofezine, can be converted to its dihydrochloride monohydrate salt to improve its stability and aqueous solubility.

Experimental Protocol

- **Dissolution:** Dissolve the purified Pipofezine free base in a suitable organic solvent, such as isopropanol or ethanol.
- **Acidification:** While stirring, add a slight excess (approximately 2.2 equivalents) of concentrated hydrochloric acid, or a solution of hydrogen chloride in a suitable solvent (e.g., HCl in isopropanol).
- **Crystallization:** The dihydrochloride salt will precipitate from the solution. The crystallization process can be encouraged by cooling the mixture in an ice bath.
- **Hydration and Isolation:** The precipitated salt is then collected by filtration. To obtain the monohydrate, the salt can be recrystallized from an aqueous alcohol solution. The crystals are washed with a cold solvent and dried under vacuum.

Analytical Methods

A variety of analytical techniques can be employed for the characterization and quantification of **Azaphen dihydrochloride monohydrate**.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is suitable for determining the purity and concentration of Azaphen.

Experimental Protocol (General)

- **Column:** A C18 stationary phase is commonly used for the analysis of tricyclic antidepressants and related compounds.[\[10\]](#)[\[11\]](#)
- **Mobile Phase:** A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.[\[10\]](#)
[\[11\]](#)

- Detection: UV detection at a wavelength where the analyte exhibits strong absorbance is appropriate.
- Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from a reference standard of known concentration.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation and confirmation of Azaphen. While specific spectral data for **Azaphen dihydrochloride monohydrate** is not readily available in the public domain, the expected chemical shifts can be predicted based on its structure. Data for the parent compound, Pipofezine, is available in databases like PubChem.

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

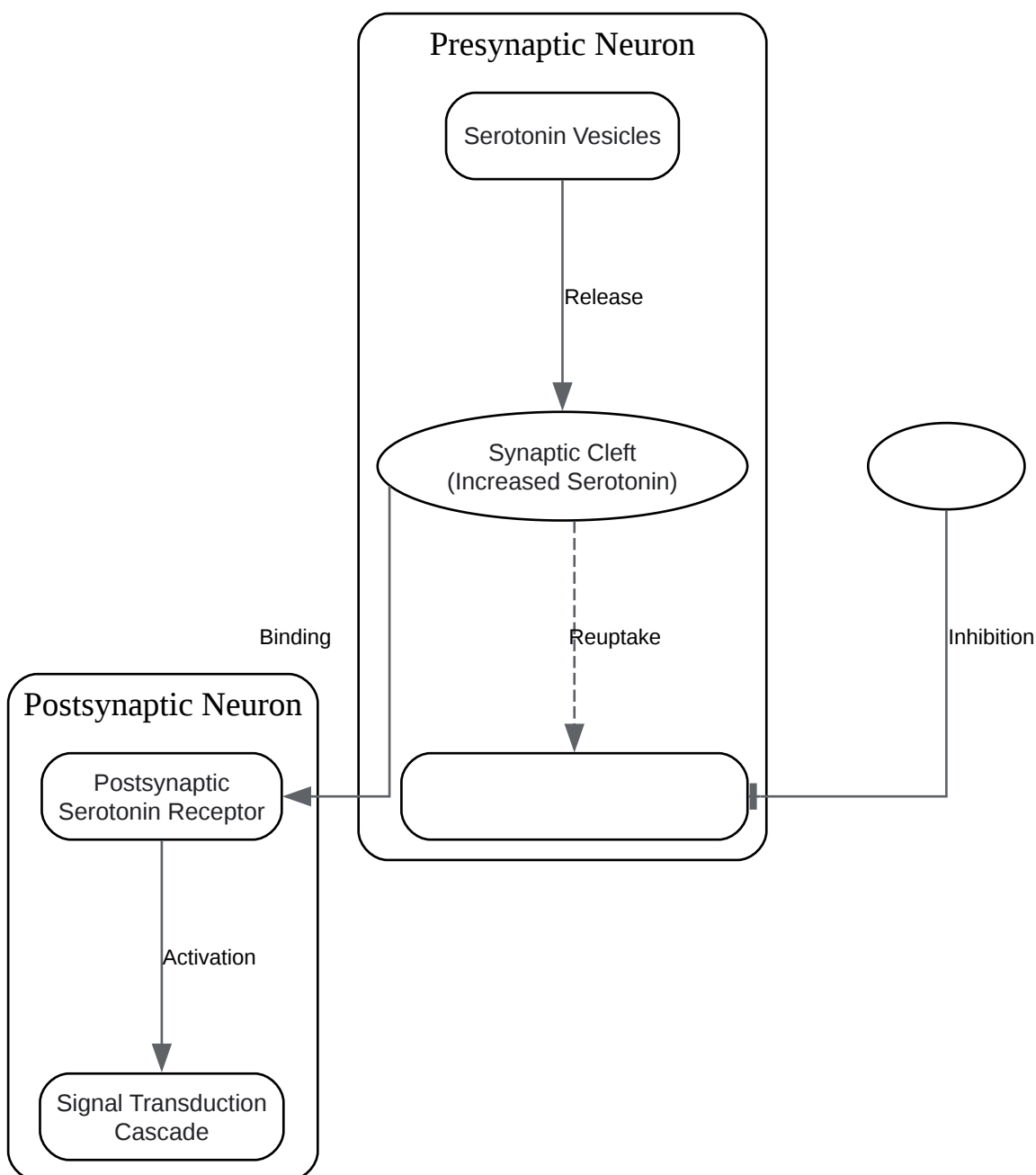
Wavenumber (cm^{-1})	Assignment
3400-3200	O-H stretch (water of hydration), N-H stretch
3100-3000	Aromatic C-H stretch
2950-2800	Aliphatic C-H stretch
1620-1580	C=N stretch, Aromatic C=C stretch
1250-1000	C-N stretch, C-O stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Pipofezine, the molecular ion peak $[\text{M}]^+$ would be expected at m/z 297.36.^[2] The fragmentation pattern would likely involve cleavage of the piperazine ring and the side chain.^[12]

Mechanism of Action: Serotonin Reuptake Inhibition

Azaphen is a potent and selective inhibitor of the serotonin transporter (SERT).[2] By blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, it increases the concentration of serotonin available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.



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Mechanism of action of Azaphen as a serotonin reuptake inhibitor.

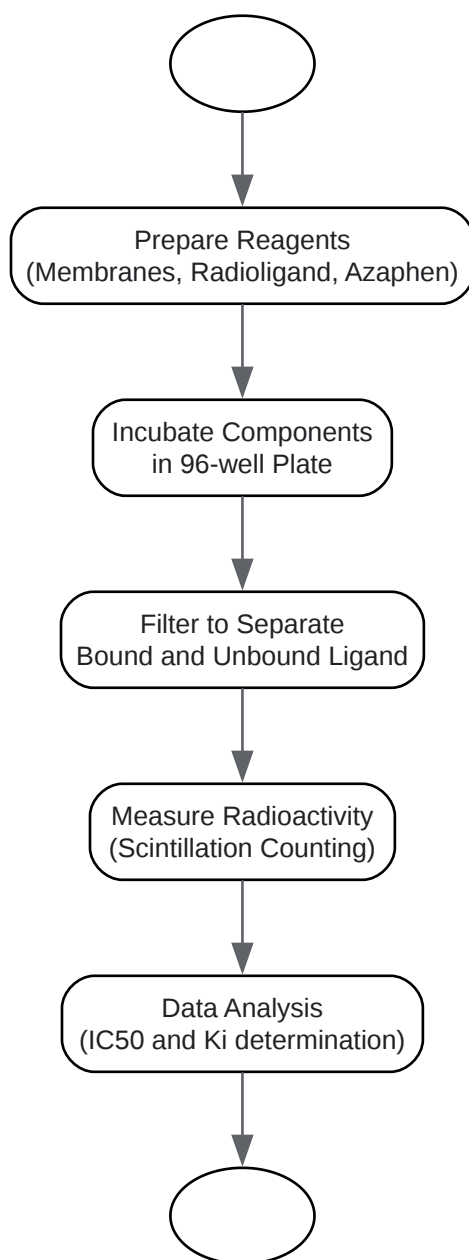
Serotonin Transporter (SERT) Inhibition Assay

The inhibitory activity of Azaphen on the serotonin transporter can be quantified using a radioligand binding assay.

Experimental Protocol

This protocol is a generalized procedure for a competitive radioligand binding assay.

- **Membrane Preparation:** Prepare cell membranes from a cell line expressing the human serotonin transporter (hSERT) or from brain tissue known to be rich in SERT.^[1]
- **Assay Setup:** In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that binds to SERT (e.g., [³H]-citalopram or [³H]-paroxetine), and varying concentrations of **Azaphen dihydrochloride monohydrate**.^{[1][13]}
- **Incubation:** Incubate the plate to allow the binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
- **Scintillation Counting:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** The concentration of Azaphen that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.



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A general workflow for a SERT inhibition assay.

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